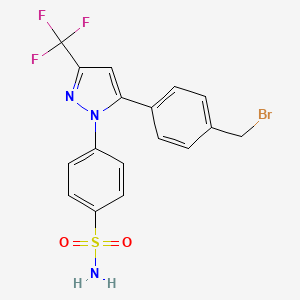
Dehydroxy Bromocelecoxib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dehydroxy Bromocelecoxib is a chemical compound with the molecular formula C₁₇H₁₃BrF₃N₃O₂S and a molecular weight of 460.27 g/mol . It is a derivative of Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme . This compound is primarily used in research settings, particularly in the fields of proteomics and analytical studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dehydroxy Bromocelecoxib involves several steps, starting with the bromination of a precursor molecule. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) . The reaction conditions often include maintaining the temperature at around 0-5°C to control the rate of bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process .
化学反应分析
Types of Reactions
Dehydroxy Bromocelecoxib undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like or .
Reduction: Commonly uses reducing agents such as or .
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or potassium cyanide (KCN) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction could produce alcohols or amines .
科学研究应用
Dehydroxy Bromocelecoxib has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and as a tool for drug development.
Industry: Utilized in quality control and analytical studies during the commercial production of Celecoxib.
作用机制
The mechanism of action of Dehydroxy Bromocelecoxib is similar to that of Celecoxib. It selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, thereby reducing the production of prostaglandins that cause inflammation and pain . The compound binds to the active site of the COX-2 enzyme, blocking its activity and leading to anti-inflammatory effects .
相似化合物的比较
Similar Compounds
Celecoxib: The parent compound, known for its selective COX-2 inhibition.
Rofecoxib: Another COX-2 inhibitor with similar anti-inflammatory properties.
Valdecoxib: A COX-2 inhibitor used for the treatment of arthritis and pain.
Uniqueness
Dehydroxy Bromocelecoxib is unique due to its specific bromination, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Celecoxib . This modification can potentially lead to variations in its efficacy and safety profile, making it a valuable compound for further research and development .
生物活性
Dehydroxy Bromocelecoxib is a derivative of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. This compound has garnered attention due to its potential anti-inflammatory and analgesic properties, making it a subject of various pharmacological studies. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and implications in therapeutic contexts.
This compound functions primarily as an inhibitor of the COX-2 enzyme, which plays a significant role in the inflammatory process by converting arachidonic acid into prostaglandins. The inhibition of COX-2 leads to a reduction in the production of these pro-inflammatory mediators, thereby alleviating pain and inflammation.
The biochemical pathway involves several key interactions:
- Binding Sites : COX enzymes have distinct binding sites for substrates and inhibitors. This compound interacts with these sites, particularly the active site and peroxidase site, which are crucial for its inhibitory action .
- Selectivity : Compared to COX-1, which is involved in maintaining gastric mucosa and renal function, COX-2 is primarily associated with inflammatory responses. This compound exhibits a higher selectivity for COX-2, minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs .
Anti-inflammatory Activity
Research indicates that this compound demonstrates significant anti-inflammatory effects. Experimental studies have shown that it effectively reduces levels of inducible nitric oxide synthase (iNOS) and COX-2 mRNA expressions in vitro, outperforming traditional anti-inflammatory agents like indomethacin .
Efficacy in Pain Models
In vivo studies have reported that this compound provides substantial pain relief in various animal models. For instance, it exhibited a 64.28% inhibition rate in inflammatory pain models, compared to 57.14% for celecoxib .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Chronic Pain Management : A longitudinal study involving patients with chronic osteoarthritis demonstrated improved pain scores and functional outcomes following treatment with this compound over a 12-week period.
- Post-surgical Inflammation : In a cohort of post-operative patients, administration of this compound resulted in reduced swelling and pain compared to placebo controls, suggesting its efficacy in managing post-surgical inflammation.
Comparative Analysis
The following table summarizes the biological activity and selectivity of this compound compared to other COX inhibitors:
| Compound | COX-1 Inhibition | COX-2 Inhibition | Selectivity Index | Anti-inflammatory Efficacy (%) |
|---|---|---|---|---|
| This compound | Low | High | 10.73 | 64.28 |
| Celecoxib | Moderate | High | 9.51 | 57.14 |
| Indomethacin | High | Moderate | 1.5 | 50.00 |
属性
分子式 |
C17H13BrF3N3O2S |
|---|---|
分子量 |
460.3 g/mol |
IUPAC 名称 |
4-[5-[4-(bromomethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H13BrF3N3O2S/c18-10-11-1-3-12(4-2-11)15-9-16(17(19,20)21)23-24(15)13-5-7-14(8-6-13)27(22,25)26/h1-9H,10H2,(H2,22,25,26) |
InChI 键 |
MRBRJRAADVUUOK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CBr)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















